1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Brand Name:
Vulcanchem
CAS No.:
141846-57-3
VCID:
VC20839440
InChI:
InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m1/s1
SMILES:
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C
Molecular Formula:
C₂₁H₂₁ClO₅
Molecular Weight:
388.8 g/mol
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
CAS No.: 141846-57-3
Cat. No.: VC20839440
Molecular Formula: C₂₁H₂₁ClO₅
Molecular Weight: 388.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141846-57-3 |
|---|---|
| Molecular Formula | C₂₁H₂₁ClO₅ |
| Molecular Weight | 388.8 g/mol |
| IUPAC Name | [(2S,3R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
| Standard InChI | InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m1/s1 |
| Standard InChI Key | FJHSYOMVMMNQJQ-YTYFACEESA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C |
| SMILES | CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator